(R)-2-Amino-1-phenylethanol
Overview
Description
®-2-Amino-1-phenylethanol is a chiral compound with the molecular formula C8H11NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound consists of a phenyl group attached to an ethanol backbone, with an amino group at the second carbon position, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Amino-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of ®-2-nitro-1-phenylethanol using hydrogen in the presence of a palladium catalyst. Another method includes the asymmetric reduction of acetophenone using chiral catalysts to obtain the desired enantiomer.
Industrial Production Methods: In industrial settings, ®-2-Amino-1-phenylethanol is often produced through the catalytic hydrogenation of ®-2-nitro-1-phenylethanol. This process typically involves the use of palladium on carbon as a catalyst under controlled temperature and pressure conditions to ensure high yield and enantiomeric purity.
Types of Reactions:
Oxidation: ®-2-Amino-1-phenylethanol can undergo oxidation to form ®-2-aminoacetophenone.
Reduction: The compound can be reduced to ®-2-amino-1-phenylethanolamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: ®-2-aminoacetophenone
Reduction: ®-2-amino-1-phenylethanolamine
Substitution: Various substituted phenylethanol derivatives
Scientific Research Applications
®-2-Amino-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including beta-blockers and antidepressants.
Industry: ®-2-Amino-1-phenylethanol is employed in the production of fine chemicals and as a resolving agent for racemic mixtures.
Mechanism of Action
The mechanism of action of ®-2-Amino-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket of the target molecule.
Comparison with Similar Compounds
- (S)-2-Amino-1-phenylethanol
- 2-Amino-2-phenylethanol
- 2-Amino-1-cyclohexylethanol
Comparison: ®-2-Amino-1-phenylethanol is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in reactions. Compared to its enantiomer (S)-2-Amino-1-phenylethanol, the ®-form may exhibit different pharmacological properties and reactivity. The presence of the phenyl group differentiates it from 2-Amino-1-cyclohexylethanol, which has a cyclohexyl group instead.
Properties
IUPAC Name |
(1R)-2-amino-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSIYEODSMZIPX-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426230 | |
Record name | (R)-2-Amino-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-14-6 | |
Record name | (-)-Phenylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2549-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2-Amino-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-2-Amino-1-phenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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